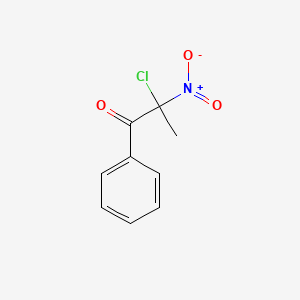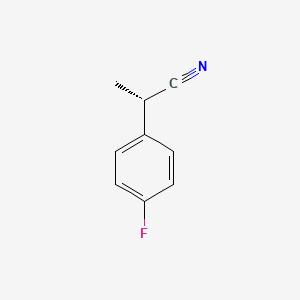
1-(甲氧甲基)吡咯-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 172805-62-8. It has a molecular weight of 155.15 and its IUPAC name is 1-(methoxymethyl)-1H-pyrrole-2-carboxylic acid .
Synthesis Analysis
While specific synthesis methods for 1-(Methoxymethyl)pyrrole-2-carboxylic acid were not found, it’s known that 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via palladium-catalyzed decarboxylative cross-coupling reaction .Molecular Structure Analysis
The InChI code for 1-(Methoxymethyl)pyrrole-2-carboxylic acid is 1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10) and the InChI key is IRPPLMHQADTKLU-UHFFFAOYSA-N .科学研究应用
Synthetic Chemistry and Medicinal Chemistry
MMPA serves as a valuable building block in synthetic chemistry. Researchers have utilized it to synthesize more complex molecules, including pharmaceuticals. Its methoxymethyl group provides a versatile handle for functionalization, making it useful in drug development. Additionally, MMPA derivatives have been explored as potential cholecystokinin antagonists, which could have implications in gastrointestinal disorders .
Biological Activity and Natural Sources
MMPA derivatives have been isolated from various natural sources, such as fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, the well-known diabetes molecular marker, pyrraline , shares a Py-2-C skeleton with MMPA. Pyrraline is produced after sequential reactions in vivo, emphasizing the importance of the Py-2-C skeleton in biological systems .
Polymer Science
MMPA has been explored in polymer science. For instance, poly(pyrrole-2-carboxylic acid) particles have been synthesized using glucose oxidase-catalyzed glucose oxidation. These particles could find applications in drug delivery, sensors, or other materials due to their unique properties .
属性
IUPAC Name |
1-(methoxymethyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPLMHQADTKLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)pyrrole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,2,4,6,8-Pentaazaspiro[4.4]nonane](/img/structure/B574945.png)
![Cyclopenta[ef]imidazo[4,5,1-jk][1,4]benzodiazepine](/img/structure/B574946.png)